![molecular formula C12H17NO2 B1423971 3-[(4-Methoxybenzyl)oxy]pyrrolidine CAS No. 933759-13-8](/img/structure/B1423971.png)
3-[(4-Methoxybenzyl)oxy]pyrrolidine
Vue d'ensemble
Description
3-[(4-Methoxybenzyl)oxy]pyrrolidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activities
3-[(4-Methoxybenzyl)oxy]pyrrolidine derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For example, a study synthesized a series of related compounds showing equipotent anti-inflammatory activities to indomethacin, a commonly used anti-inflammatory drug, with reduced ulcerogenic effects. One particular compound exhibited a wider safety margin, suggesting its potential as a candidate drug for clinical application (Ikuta et al., 1987).
Synthesis of Chiral Compounds
The compound has been used in the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from a related pyrrolidinone. This process involved using the chiral α-methylbenzyl functionality as a nitrogen protecting group and a chiral auxiliary, highlighting its role in the production of stereochemically complex molecules (Suto, Turner, & Kampf, 1992).
Application in Organic Synthesis
This compound has been used in organic synthesis, particularly in visible-light-mediated reactions. For instance, a study demonstrated the synthesis of pyrroline via hydroimination cyclization, utilizing this compound derivatives. This approach is notable for its use of visible light and a catalyst, offering a novel method for constructing pyrroline structures (Usami et al., 2018).
Structural and Conformational Studies
The compound's derivatives have also been studied for their crystal structures and molecular conformations. Such research is crucial in understanding the physical and chemical properties of these compounds, which can influence their biological activity and potential as therapeutic agents. For instance, a study analyzed the structure of a solvated derivative, providing insights into its conformational behavior and intermolecular interactions (Banerjee et al., 2002).
Antitubercular Activity
Derivatives of this compound have been evaluated for their antitubercular activity. A study synthesized a series of compounds and tested them against Mycobacterium tuberculosis, with some derivatives showing significant antitubercular potential (Badiger & Khazi, 2013).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUVYODKGRQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


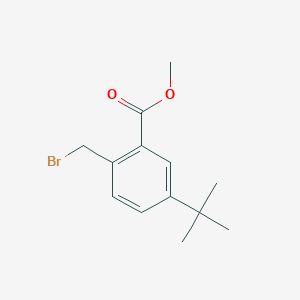
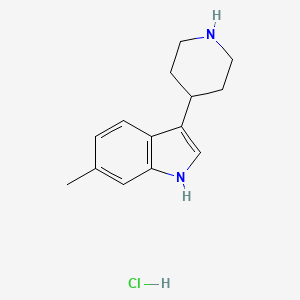
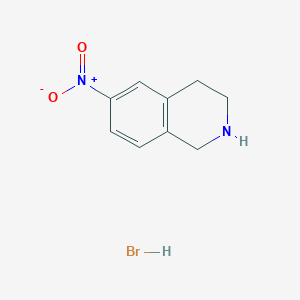

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

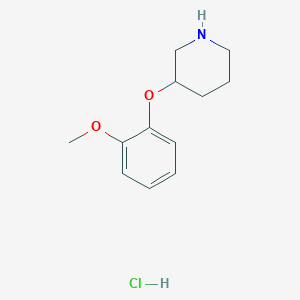
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)

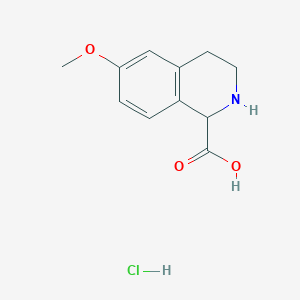

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)

